4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-1-adamantyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-17-2-4-20(5-3-17)23-13-18-10-19(14-23)12-22(11-18,16-23)15-21(25)24-6-8-26-9-7-24/h2-5,18-19H,6-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVQHYWNHMDFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Morpholine with 3-(4-Methylphenyl)-1-adamantylacetyl Chloride
This two-step approach involves synthesizing the adamantyl-containing acyl chloride followed by its reaction with morpholine:
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Synthesis of 3-(4-Methylphenyl)-1-adamantylacetic Acid :
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Acyl Chloride Formation and Acylation :
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Treating the acid with thionyl chloride (SOCl₂) generates the acyl chloride.
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Reacting the acyl chloride with morpholine in dichloromethane (DCM) at 0–5°C, using triethylamine (Et₃N) as a base, yields the target compound.
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Advantages : High atom economy, straightforward purification via recrystallization.
Limitations : Thionyl chloride’s corrosivity and CrO₃’s environmental toxicity.
Coupling of 3-(4-Methylphenyl)-1-adamantylacetic Acid with Morpholine
This method employs coupling agents to directly link the acid to morpholine:
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Activation : 3-(4-Methylphenyl)-1-adamantylacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).
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Amidation : Morpholine is added dropwise, and the reaction proceeds at room temperature for 12–18 hours.
Advantages : Avoids hazardous acyl chlorides; suitable for scale-up.
Limitations : Higher cost of coupling reagents; moderate yields (~65%) due to steric effects.
Alkylation of Morpholine with Adamantyl-Containing Alkyl Halides
A less common route involves alkylating morpholine with a pre-functionalized adamantyl halide:
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Synthesis of 3-(4-Methylphenyl)-1-adamantylmethyl Bromide :
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Bromination of 3-(4-methylphenyl)-1-adamantylmethanol using PBr₃.
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Alkylation :
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Reacting the bromide with morpholine in acetonitrile under reflux (82°C) for 24 hours.
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Advantages : Single-step reaction post-bromide synthesis.
Limitations : Low yield (~40%) due to competing elimination reactions; difficult purification.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acylation via acyl chloride | SOCl₂, Et₃N, DCM, 0–5°C | 70–75% | High purity; scalable | Toxic reagents; exothermic reaction |
| Carbodiimide coupling | EDC, HOBt, THF, rt | 60–65% | Mild conditions; no acyl chlorides | Costly reagents; moderate yield |
| Alkylation | PBr₃, CH₃CN, reflux | 35–40% | Simple setup | Low yield; side reactions |
Optimization Strategies and Industrial Considerations
Catalytic Enhancements
Green Chemistry Approaches
Purification Techniques
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Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity.
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Simulated Moving Bed (SMB) Chromatography : Effective for large-scale separation but requires significant capital investment.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that morpholine derivatives, including those similar to 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine, exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, showcasing promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the morpholine ring can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics.
Case Study: Antimicrobial Screening
In a study evaluating a series of morpholine derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as therapeutic agents in treating bacterial infections .
Pharmacological Research
Analgesic and Anti-inflammatory Properties
Morpholine derivatives have been investigated for their analgesic and anti-inflammatory effects. The structural framework of this compound suggests that it may interact with pain pathways, potentially leading to effective pain relief without the side effects commonly associated with traditional analgesics.
Case Study: Pain Relief Efficacy
A pharmacological study assessed the analgesic effects of morpholine-based compounds in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting that these compounds could serve as effective alternatives to conventional pain management therapies .
Drug Development
Targeting Specific Receptors
The unique structure of this compound allows it to selectively bind to specific biological targets, such as receptors involved in neurotransmission and inflammation. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.
Case Study: Receptor Binding Studies
Studies utilizing radiolabeled versions of morpholine derivatives have shown high affinity for certain receptors associated with pain and inflammation pathways. This binding affinity suggests that these compounds could be developed into targeted therapies for chronic pain conditions .
Biological Research
Cellular Mechanisms
Investigations into the cellular mechanisms of morpholine derivatives reveal their impact on various biochemical pathways. The modulation of signaling pathways related to apoptosis and cell proliferation has been observed, indicating potential applications in cancer research.
Case Study: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with morpholine derivatives demonstrated altered cell cycle progression and increased apoptosis rates. These findings support the hypothesis that this compound could be explored further as an anticancer agent .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, enhancing binding affinity and selectivity. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Adamantane-Based Morpholine Derivatives
Adamantane derivatives are prized for their rigidity and pharmacokinetic properties. Key analogs include:
Key Differences :
- The target compound’s acetyl-morpholine linkage distinguishes it from AdCDME analogs, which feature carbamate linkages. This may reduce susceptibility to esterase-mediated hydrolysis.
Phenylacetyl-Morpholine Derivatives
Morpholine derivatives with phenylacetyl substituents exhibit diverse pharmacological profiles:
Key Differences :
- Halogenated analogs (e.g., fluoro, iodo) may exhibit stronger dipole interactions but lack the steric bulk of adamantane.
Other Morpholine-Containing Therapeutics
Morpholine is a common pharmacophore in drug design. Notable examples include:
| Compound Name | Structure | Therapeutic Use | Molecular Weight |
|---|---|---|---|
| Fomocine (4-[3-(4-phenoxymethylphenyl)propyl]morpholine) | Phenoxymethylphenyl + propyl-morpholine | Local anesthetic | 325.43 g/mol |
| Acetoacetylmorpholine | Diketone + morpholine | Chemical intermediate | 170.21 g/mol |
Key Differences :
- Fomocine’s linear propyl linker and phenoxymethyl group contrast with the target compound’s adamantane core, likely resulting in different tissue distribution patterns .
- Acetoacetylmorpholine’s diketone group enables chelation or keto-enol tautomerism, absent in the acetyl-linked target compound .
Biological Activity
The compound 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine is a member of the morpholine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a morpholine ring attached to an adamantyl group and an acetyl moiety. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds in the morpholine class exhibit a variety of biological activities, including:
- Anticancer Activity : Morpholine derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that Mannich bases (structurally related compounds) exhibit potent antiproliferative activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
- Antimicrobial Properties : Morpholine derivatives have demonstrated antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.
- Neuroprotective Effects : Some morpholine compounds have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : Morpholine derivatives can act as inhibitors of various enzymes, including matrix metalloproteinases and other proteolytic enzymes involved in cancer progression .
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neurological activity and offering potential in treating mental health disorders.
- Oxidative Stress Reduction : Some studies suggest that morpholines can reduce oxidative stress, thereby protecting cells from damage.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of morpholine derivatives:
- Anticancer Studies : A study found that certain Mannich bases derived from morpholines exhibited cytotoxicity that was 2.5 to 5.2 times greater than standard chemotherapeutic agents like 5-fluorouracil against specific cancer cell lines .
- Antimicrobial Activity : Research on thiosemicarbazones derived from morpholines showed strong cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations, indicating potential for further development as anticancer agents .
- Neuroprotective Properties : Investigations into the neuroprotective effects of morpholine derivatives revealed their ability to induce neurotrophic factors, which are crucial for neuronal survival and function.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves coupling the adamantane core with a 4-methylphenyl group, followed by acetylation and morpholine conjugation. A validated approach includes:
- Step 1 : Functionalization of 1-adamantanol with 4-methylphenyl via Friedel-Crafts alkylation under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Acetylation using chloroacetyl chloride in anhydrous dichloromethane (DCM) with a catalytic base (e.g., triethylamine).
- Step 3 : Morpholine conjugation via nucleophilic substitution under reflux (e.g., 80°C, 12 hours in DCM).
Characterization : Intermediates are confirmed via ¹H/¹³C NMR (to track adamantane backbone integrity and substituent integration), HPLC (purity >95%), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced: How can researchers optimize reaction yields when scaling up synthesis for analogues with varying aryl substituents?
Methodological Answer:
Yield optimization requires addressing steric hindrance from bulky adamantane and aryl groups. Key strategies:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for electron-deficient aryl groups.
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust stoichiometry dynamically .
Example Data :
| Aryl Substituent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Methylphenyl | DCM | None | 62 |
| 4-Chlorophenyl | DMF | Pd(OAc)₂ | 78 |
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR confirms morpholine ring integration (δ 3.6–3.8 ppm) and adamantane methylene signals (δ 1.4–2.1 ppm). ¹³C NMR verifies acetyl carbonyl resonance (~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment (e.g., [M+H]⁺ expected for C₂₄H₃₁NO₂: 365.2354).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (>200°C decomposition supports suitability for in vitro assays) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. receptor agonist effects)?
Methodological Answer:
Contradictions often arise from assay variability or impurity-driven artifacts. Mitigation steps:
- Assay Standardization : Use validated protocols (e.g., DPPH for antioxidants, calcium flux assays for receptor activity) .
- Purity Threshold : Ensure compound purity >98% (via HPLC) to exclude confounding byproducts.
- Control Experiments : Compare activity against structurally similar derivatives (e.g., 4-[(3,4-Dichlorophenyl)acetyl]morpholine) to isolate substituent-specific effects .
Basic: What in vitro models are suitable for preliminary evaluation of κ-opioid receptor affinity?
Methodological Answer:
- Cell Lines : CHO-K1 cells transfected with human κ-opioid receptors.
- Binding Assays : Competitive displacement of [³H]diprenorphine (IC₅₀ values <100 nM suggest high affinity).
- Functional Assays : Measure GTPγS binding to confirm agonist/antagonist behavior .
Advanced: How can computational methods predict metabolic stability of adamantane-morpholine hybrids?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., morpholine N-oxidation) and bioavailability.
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes, t₁/₂ >30 mins desirable) .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Conditions : Store at –20°C in amber vials under argon to prevent oxidation.
- Monitoring : Periodic HPLC analysis to detect degradation (e.g., morpholine ring hydrolysis at pH <5) .
Advanced: How can crystallography resolve conformational flexibility in the adamantane-acetyl-morpholine backbone?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation in ethyl acetate/hexane.
- Conformational Analysis : Compare torsion angles (e.g., C1-C2-C3-N) with DFT-optimized structures (B3LYP/6-31G* basis set) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
